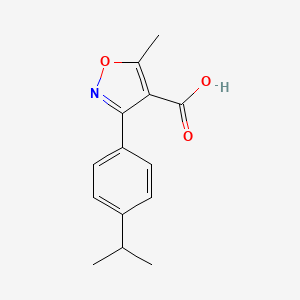
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The isoxazole ring is substituted with a 4-isopropylphenyl group and a carboxylic acid group at the 3 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, the reaction of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the corresponding oxime This oxime can then undergo cyclization with acetic anhydride to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the isoxazole ring.
Aplicaciones Científicas De Investigación
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in biological studies.
Medicine: The compound has potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding, π-π interactions, or hydrophobic interactions with target proteins, influencing their function. The carboxylic acid group can also play a role in binding to active sites or catalytic residues.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylphenyl)-5-methylisoxazole-4-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
3-(4-Isopropylphenyl)-5-ethylisoxazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
3-(4-Isopropylphenyl)-5-methylisoxazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the specific combination of the isoxazole ring, the 4-isopropylphenyl group, and the carboxylic acid group. This combination imparts distinct chemical and physical properties, making the compound valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
5-methyl-3-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-8(2)10-4-6-11(7-5-10)13-12(14(16)17)9(3)18-15-13/h4-8H,1-3H3,(H,16,17) |
Clave InChI |
OTBFBBGALSAZKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


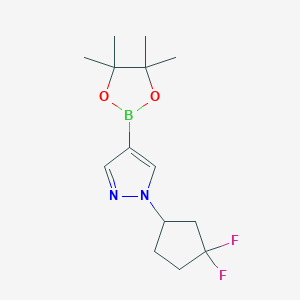
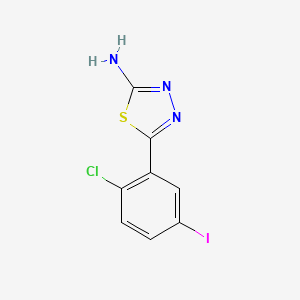
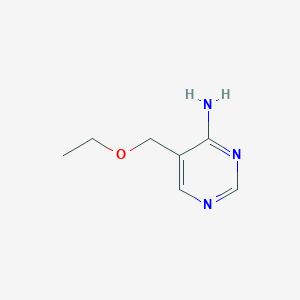

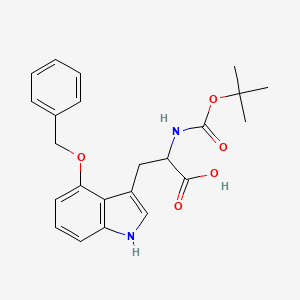
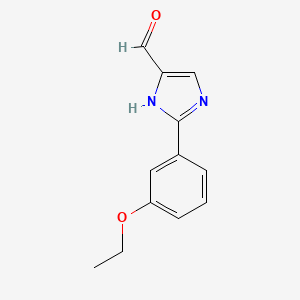
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
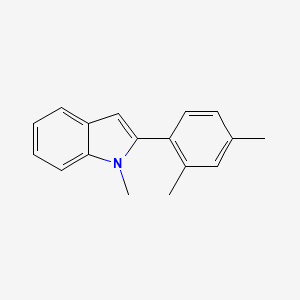
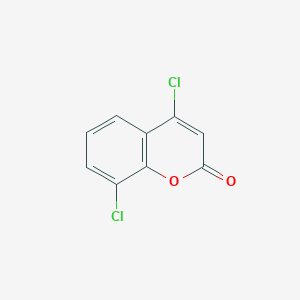
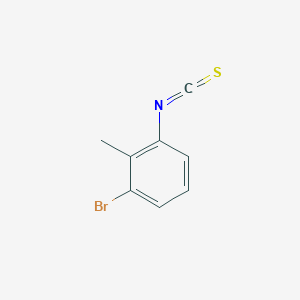

![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
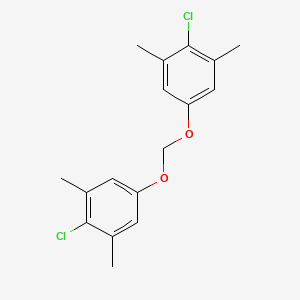
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)
